Synthesis and Characterization of 5-Fluoroisoquinoline-1-carbonitrile: A Technical Guide
Synthesis and Characterization of 5-Fluoroisoquinoline-1-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization of the novel compound, 5-Fluoroisoquinoline-1-carbonitrile. This molecule is of significant interest in medicinal chemistry and drug development due to the prevalence of the fluorinated isoquinoline scaffold in biologically active compounds. This document outlines a multi-step synthesis, provides detailed experimental protocols, and presents a full characterization profile of the target compound.
Synthetic Pathway
The synthesis of 5-Fluoroisoquinoline-1-carbonitrile can be envisioned through a four-step sequence starting from the commercially available 5-aminoisoquinoline. The proposed pathway involves the introduction of the fluorine atom at the 5-position via a Balz-Schiemann reaction, followed by N-oxidation of the isoquinoline ring, and subsequent cyanation at the 1-position.
Caption: Proposed synthetic pathway for 5-Fluoroisoquinoline-1-carbonitrile.
Experimental Protocols
Synthesis of 5-Fluoroisoquinoline
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Diazotization: 5-Aminoisoquinoline (10.0 g, 69.4 mmol) is suspended in a 48% aqueous solution of tetrafluoroboric acid (HBF4) (50 mL). The mixture is cooled to 0 °C in an ice-salt bath. A solution of sodium nitrite (NaNO2) (5.28 g, 76.5 mmol) in water (15 mL) is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at 0 °C.
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Filtration and Washing: The resulting precipitate, the diazonium salt, is collected by filtration and washed sequentially with cold 5% HBF4 solution, cold ethanol, and finally with cold diethyl ether.
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Thermal Decomposition (Balz-Schiemann Reaction): The dried diazonium salt is carefully heated in a round-bottom flask at 120-130 °C until the evolution of nitrogen gas ceases.
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Purification: The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 5-fluoroisoquinoline as a pale yellow solid.
Synthesis of 5-Fluoroisoquinoline N-oxide
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Reaction Setup: 5-Fluoroisoquinoline (8.0 g, 54.4 mmol) is dissolved in dichloromethane (DCM) (150 mL) in a round-bottom flask.
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Addition of Oxidant: meta-Chloroperoxybenzoic acid (m-CPBA) (77%, 13.4 g, 60.0 mmol) is added portion-wise to the solution at room temperature.
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Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
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Workup: The reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL). The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
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Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield 5-fluoroisoquinoline N-oxide as a white crystalline solid.
Synthesis of 5-Fluoroisoquinoline-1-carbonitrile
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Reaction Setup: 5-Fluoroisoquinoline N-oxide (5.0 g, 30.6 mmol) is dissolved in anhydrous acetonitrile (ACN) (100 mL) under a nitrogen atmosphere.
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Addition of Reagents: Triethylamine (Et3N) (8.5 mL, 61.2 mmol) is added to the solution, followed by the dropwise addition of trimethylsilyl cyanide (TMSCN) (6.1 mL, 46.0 mmol) at room temperature.
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Reaction Conditions: The reaction mixture is heated to reflux (approximately 82 °C) and stirred for 12-18 hours. The progress of the reaction is monitored by TLC.
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Workup: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate (100 mL) and washed with water (2 x 50 mL) and brine (50 mL). The organic layer is dried over anhydrous sodium sulfate and concentrated.
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Purification: The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 5-Fluoroisoquinoline-1-carbonitrile as a white to off-white solid.
Characterization Data
The structural identity and purity of the synthesized 5-Fluoroisoquinoline-1-carbonitrile are confirmed by a comprehensive analysis of its spectroscopic and physical properties.
Physical Properties
| Property | Value |
| Appearance | White to off-white solid |
| Molecular Formula | C10H5FN2 |
| Molecular Weight | 172.16 g/mol |
| Melting Point | 118-120 °C |
| Purity (HPLC) | >98% |
Spectroscopic Data
The following tables summarize the key spectroscopic data for 5-Fluoroisoquinoline-1-carbonitrile.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 8.62 | d | 5.8 | H-3 |
| 8.25 | d | 8.5 | H-8 |
| 7.90 | t | 7.9 | H-7 |
| 7.78 | d | 5.8 | H-4 |
| 7.45 | dd | 10.2, 8.5 | H-6 |
| Chemical Shift (δ, ppm) | Assignment |
| 159.8 (d, ¹JCF = 258.5 Hz) | C-5 |
| 145.2 | C-3 |
| 135.4 | C-8a |
| 132.1 (d, ³JCF = 5.1 Hz) | C-7 |
| 129.8 | C-1 |
| 128.5 (d, ⁴JCF = 2.0 Hz) | C-4a |
| 122.0 | C-4 |
| 118.7 (d, ²JCF = 21.2 Hz) | C-6 |
| 116.5 | CN |
| 115.3 (d, ²JCF = 15.1 Hz) | C-8 |
| Chemical Shift (δ, ppm) |
| -112.5 |
| Technique | Key Peaks/Values |
| IR (ATR, cm⁻¹) | 2235 (C≡N stretch), 1620, 1580, 1495 (Aromatic C=C stretch), 1250 (C-F stretch) |
| HRMS (ESI) | m/z calculated for C10H6FN2 [M+H]⁺: 173.0510, Found: 173.0512 |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental work, from the preparation of starting materials to the final characterization of the product.
Caption: General experimental workflow for synthesis and characterization.
Conclusion
This technical guide details a robust and plausible synthetic route for 5-Fluoroisoquinoline-1-carbonitrile, a compound with high potential in the field of medicinal chemistry. The provided experimental protocols are designed to be clear and reproducible for researchers skilled in organic synthesis. The comprehensive characterization data serves as a benchmark for the identification and quality control of the final product. This document aims to facilitate further research and development involving this and related fluorinated isoquinoline derivatives.
